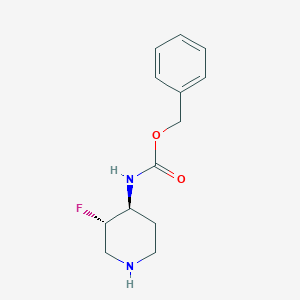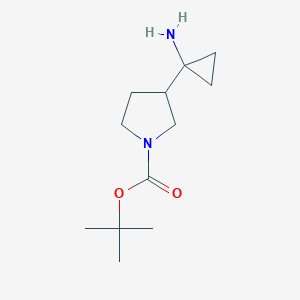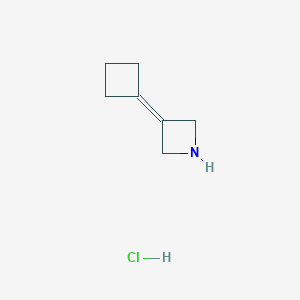![molecular formula C8H10O3 B13328895 2',3',4',5'-Tetrahydro-[2,3']bifuranyl-4'-ol CAS No. 1420793-84-5](/img/structure/B13328895.png)
2',3',4',5'-Tetrahydro-[2,3']bifuranyl-4'-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4’,5’-Tetrahydro-[2,3’]bifuranyl-4’-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-butene-1,4-diol as a starting material, which undergoes cyclodehydration to form the bifuranyl structure . The reaction conditions often include the use of catalysts such as copper acetate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2’,3’,4’,5’-Tetrahydro-[2,3’]bifuranyl-4’-ol may involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’,4’,5’-Tetrahydro-[2,3’]bifuranyl-4’-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .
Wissenschaftliche Forschungsanwendungen
2’,3’,4’,5’-Tetrahydro-[2,3’]bifuranyl-4’-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2’,3’,4’,5’-Tetrahydro-[2,3’]bifuranyl-4’-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,2′,5′-Tetrahydro-[3,3′]bifuranyl: This compound has a similar bifuranyl structure but differs in the position of the hydroxyl group.
2,3,4,5-Tetrahydropyridine: Another related compound with a tetrahydro structure, commonly used in organic synthesis.
Uniqueness
2’,3’,4’,5’-Tetrahydro-[2,3’]bifuranyl-4’-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
1420793-84-5 |
|---|---|
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
4-(furan-2-yl)oxolan-3-ol |
InChI |
InChI=1S/C8H10O3/c9-7-5-10-4-6(7)8-2-1-3-11-8/h1-3,6-7,9H,4-5H2 |
InChI-Schlüssel |
SWKCMSYLHLXADV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CO1)O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


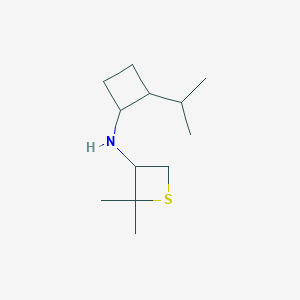
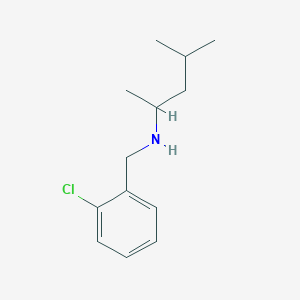
![8-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13328836.png)
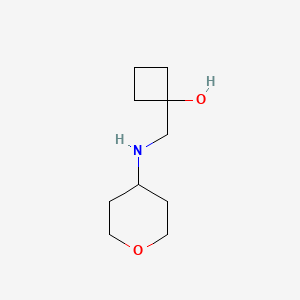
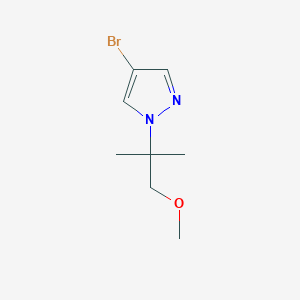

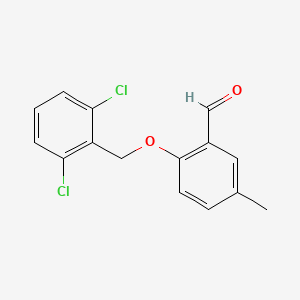
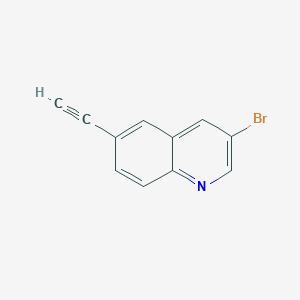
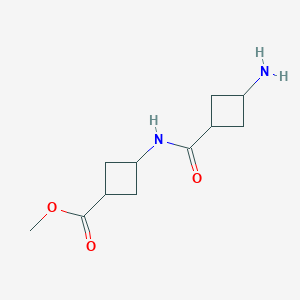
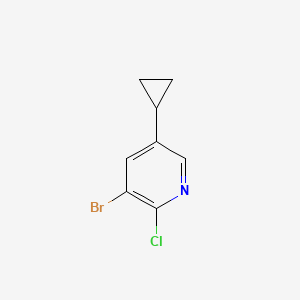
![4-[(2-Bromocyclopentyl)oxy]oxane](/img/structure/B13328889.png)
